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N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Catalog No.
S2941473
CAS No.
2034568-09-5
M.F
C18H21N3O2S2
M. Wt
375.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(...

CAS Number

2034568-09-5

Product Name

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide

Molecular Formula

C18H21N3O2S2

Molecular Weight

375.51

InChI

InChI=1S/C18H21N3O2S2/c1-24-16-6-3-2-5-14(16)20-18(23)17(22)19-11-15(21-8-4-9-21)13-7-10-25-12-13/h2-3,5-7,10,12,15H,4,8-9,11H2,1H3,(H,19,22)(H,20,23)

InChI Key

OXTYRYGBAJLCCZ-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3

solubility

not available

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound with the molecular formula C18H21N3O2S2C_{18}H_{21}N_{3}O_{2}S_{2} and a molecular weight of 375.51 g/mol. This compound belongs to the class of oxalamides, which are characterized by the presence of oxalamide functional groups in their structure. The compound features an azetidine ring, a thiophene moiety, and a methylthio-substituted phenyl group, making it structurally unique and potentially biologically active.

The synthesis of N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves several key reactions:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions starting from suitable precursors.
  • Introduction of Thiophene: The thiophene moiety is often introduced via cross-coupling reactions such as Suzuki or Stille coupling.
  • Oxalamide Formation: The final step involves reacting an amine with oxalic acid to form the oxalamide linkage.

These reactions highlight the compound's synthetic complexity and the potential for various modifications.

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has garnered interest due to its potential biological activities, particularly as a small molecule inhibitor of protein kinases implicated in cancer progression, such as B-Raf. The compound's structure suggests that it may interact with specific biological targets, leading to effects on cell proliferation and survival pathways.

The synthesis of this compound can be summarized in a multi-step process:

  • Key Intermediates: The synthesis begins with the preparation of two key intermediates: 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine and 2-(methylthio)phenacyl bromide.
  • Coupling Reaction: These intermediates undergo coupling reactions to form the desired oxalamide.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).

This compound is primarily intended for research purposes and has potential applications in medicinal chemistry, particularly in drug discovery related to cancer therapies. Its unique structure may allow it to serve as a lead compound for developing new therapeutic agents targeting specific kinases involved in tumor growth and metastasis .

Interaction studies involving N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide are essential for understanding its mechanism of action. Preliminary studies suggest that it may interact with various protein targets, influencing signaling pathways critical for cancer cell survival. Further research is needed to elucidate these interactions and their implications for therapeutic efficacy.

Several compounds share structural similarities with N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N1,N2-Bis(thiophen-2-ylmethyl)oxalamideC12H12N2O2S2C_{12}H_{12}N_{2}O_{2}S_{2}Lacks azetidine ring; simpler structure
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)ureaC18H22N4OC_{18}H_{22}N_{4}OContains urea instead of oxalamide; different biological activity profile
Methyl N-{(1S,2R)-2-[{(1S)-azetidin-1-yl}]acetyl}C10H14N2OC_{10}H_{14}N_{2}OFocuses on azetidine derivatives; different functional groups

The uniqueness of N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide lies in its combination of azetidine, thiophene, and oxalamide functionalities, which may confer distinct biological properties compared to its analogs .

XLogP3

2.7

Dates

Last modified: 08-17-2023

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